N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide (non-preferred name)
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Overview
Description
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, a nitrobenzenesulfonamide group, and methoxy substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.
Coupling with 4-Nitrobenzenesulfonyl Chloride: The intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or hydrazones.
Scientific Research Applications
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The presence of the nitro group and the benzylidene hydrazine moiety can facilitate interactions with proteins and nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide
- N-{3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide
Uniqueness
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide is unique due to the specific positioning of the methoxy groups on the benzylidene ring, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C18H20N4O7S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-[(4-nitrophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C18H20N4O7S/c1-28-15-5-8-17(29-2)13(11-15)12-19-21-18(23)9-10-20-30(26,27)16-6-3-14(4-7-16)22(24)25/h3-8,11-12,20H,9-10H2,1-2H3,(H,21,23)/b19-12+ |
InChI Key |
ZZKXLWUPHQECGA-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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